molecular formula C13H11F3N6 B12436556 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole

1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole

Cat. No.: B12436556
M. Wt: 308.26 g/mol
InChI Key: KOEIAOVEUSZBBM-UHFFFAOYSA-N
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Description

1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is known for its significant antifungal properties and is commonly used in the pharmaceutical industry for the treatment of various fungal infections. Its structure consists of a difluorophenyl group, a fluoro group, and two triazole rings, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole rings and the introduction of the difluorophenyl and fluoro groups. One common method involves the reaction of 2,4-difluorobenzyl chloride with sodium azide to form the corresponding azide, which is then subjected to a cyclization reaction with propargyl alcohol to form the triazole ring. The resulting intermediate is further reacted with fluorinating agents to introduce the fluoro group .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and acetonitrile, while catalysts such as copper(I) iodide are employed to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its antifungal activity and potential use in treating fungal infections.

    Medicine: Incorporated into pharmaceutical formulations for the treatment of fungal diseases such as candidiasis and aspergillosis.

    Industry: Used in the development of antifungal coatings and materials.

Mechanism of Action

The antifungal activity of 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole is primarily due to its ability to inhibit the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately causing cell death in fungi[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern, which enhances its antifungal activity and selectivity. The presence of both difluorophenyl and fluoro groups contributes to its potency and effectiveness against resistant fungal strains .

Properties

Molecular Formula

C13H11F3N6

Molecular Weight

308.26 g/mol

IUPAC Name

1-[2-(2,4-difluorophenyl)-2-fluoro-3-(1,2,4-triazol-1-yl)propyl]-1,2,4-triazole

InChI

InChI=1S/C13H11F3N6/c14-10-1-2-11(12(15)3-10)13(16,4-21-8-17-6-19-21)5-22-9-18-7-20-22/h1-3,6-9H,4-5H2

InChI Key

KOEIAOVEUSZBBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)F

Origin of Product

United States

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